1-(4-methylbenzoyl)-N-phenylprolinamide
Description
1-(4-Methylbenzoyl)-N-phenylprolinamide is a prolinamide derivative featuring a 4-methylbenzoyl group and an N-phenyl substituent. Key structural attributes include the rigid proline backbone, the electron-donating methyl group on the benzoyl moiety, and the aromatic N-phenyl group, which collectively influence its physicochemical and biological properties.
Properties
IUPAC Name |
1-(4-methylbenzoyl)-N-phenylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-9-11-15(12-10-14)19(23)21-13-5-8-17(21)18(22)20-16-6-3-2-4-7-16/h2-4,6-7,9-12,17H,5,8,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMJSVIBIBQPAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
4-Methylbenzoyl vs. 4-Methoxybenzoyl Derivatives
- Activity Trends : Compounds with a 4-methylbenzoyl group (e.g., B1–B6 in ) exhibit IC50 values of 6–8 μM against unspecified pathogens, whereas replacing the methyl group with a methoxy group (B7–B13) significantly reduces activity. The methyl group’s electron-donating nature may enhance hydrophobic interactions or stabilize aromatic stacking in target binding pockets.
N-Phenylpropanamide vs. Piperidinyl Derivatives
- Example Compound : N-[4-(Methoxymethyl)-1-(2-(thiophen-2-yl)ethyl)-4-piperidinyl]-N-phenylpropanamide () shares the N-phenylpropanamide backbone but incorporates a piperidinyl group and thiophenethyl substituent.
- Impact on Binding : The piperidinyl moiety introduces conformational flexibility, which may broaden target selectivity but reduce specificity compared to the rigid prolinamide scaffold.
Structural and Conformational Analysis
Planarity and Hydrogen Bonding
- 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one (): This pyrimidinone derivative features a non-planar conformation with dihedral angles of 34.87°–69.57° between aromatic rings. Partial double-bond character in C–N bonds (1.322–1.408 Å) suggests conjugation, which may enhance stability but limit rotational freedom compared to prolinamide derivatives.
Molecular Weight and Solubility
*Estimated based on structural analogs. †Predicted from lipophilic substituents.
Key Research Findings and Implications
Substituent Optimization : The 4-methylbenzoyl group is critical for maintaining biological activity, as methoxy or chlorine substitutions often diminish potency.
Conformational Rigidity : Prolinamide derivatives offer advantages in target specificity over flexible piperidinyl-based compounds.
Synthetic Challenges : High-yield synthesis of prolinamide derivatives demands precise control of reaction conditions to avoid racemization or byproduct formation.
Data Tables
Table 2: Structural and Physical Properties
| Compound | Molecular Formula | Melting Point/State | Key Functional Groups |
|---|---|---|---|
| 1-Benzyl-4-phenylamino-piperidinecarboxylate | C20H24N2O2 | 186–188°C (solid) | Piperidinyl, benzyl |
| 1-Amino-5-(4-methylbenzoyl)pyrimidinone | C19H17N3O2 | Not reported | Pyrimidinone, methylbenzoyl |
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